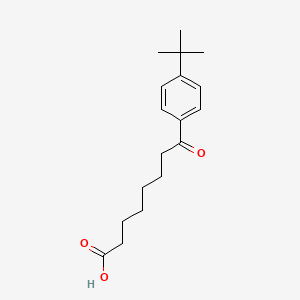

8-(4-t-Butylphenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

8-(4-t-Butylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl acetic acid.

Oxidation: The acetic acid derivative undergoes oxidation to form the corresponding aldehyde.

Chain Extension: The aldehyde is then subjected to a chain extension reaction using appropriate reagents to form the oxooctanoic acid chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

8-(4-t-Butylphenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-(4-t-Butylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

- 4-tert-Butylphenyl acetic acid

- 4-tert-Butylphenyl salicylate

- 4-tert-Butylphenol

Comparison:

- Structural Differences: While these compounds share the tert-butylphenyl moiety, they differ in the functional groups attached to the phenyl ring.

- Reactivity: The presence of different functional groups (e.g., oxo, hydroxyl, carboxyl) influences their chemical reactivity and applications.

- Applications: Each compound has unique applications based on its structure and reactivity. For example, 4-tert-Butylphenyl salicylate is known for its anti-inflammatory properties .

This detailed overview provides a comprehensive understanding of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

8-(4-t-Butylphenyl)-8-oxooctanoic acid, also known as t-butylphenyl oxooctanoic acid, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26O3. It features a t-butyl group attached to a phenyl ring and an oxooctanoic acid moiety, which contributes to its lipophilicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 290.40 g/mol |

| Melting Point | Not available |

| Solubility | Organic solvents |

| LogP (Partition Coefficient) | 4.5 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating signaling pathways involved in pain and inflammation.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.

Antioxidant Properties

The compound may also exhibit antioxidant activity, which could protect cells from oxidative stress. This is particularly relevant in conditions associated with chronic inflammation and oxidative damage.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent. The exact mechanism remains under investigation but may involve the induction of apoptosis or cell cycle arrest.

Case Studies

- Study on Inflammatory Models : A study investigated the effect of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.

- Cytotoxicity Assay : In another study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings showed dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic application.

- Oxidative Stress Reduction : A recent investigation focused on the antioxidant capacity of the compound in cellular models exposed to oxidative stressors. The results indicated a protective effect against oxidative damage, supporting its potential use in therapeutic strategies targeting oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

8-(4-tert-butylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-18(2,3)15-12-10-14(11-13-15)16(19)8-6-4-5-7-9-17(20)21/h10-13H,4-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXUKCCGWBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645427 | |

| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-47-4 | |

| Record name | 4-(1,1-Dimethylethyl)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.